1-(difluoromethyl)-5-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-(DIFLUOROMETHYL)-5-METHYL-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a pyrrolidinyl group attached to a pyrazole ring
Preparation Methods
One common method involves the reaction of difluoroacetic acid with appropriate precursors to form the difluoromethyl group . The pyrazole ring is typically synthesized through cyclization reactions involving hydrazines and 1,3-diketones . Industrial production methods often utilize catalytic processes to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-5-METHYL-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Cross-Coupling: The compound can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for cross-coupling reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-5-METHYL-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity . The pyrrolidinyl group contributes to the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-5-METHYL-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
1-METHYL-3-PHENYL-1H-PYRAZOLO[4,3-C]PYRIDINE: This compound has a similar pyrazole ring but differs in the substituents attached to it.
7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: This compound shares the difluoromethyl and pyrrolidinyl groups but has a different core structure.
The uniqueness of 1-(DIFLUOROMETHYL)-5-METHYL-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18F2N4O2 |
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Molecular Weight |
300.30 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18F2N4O2/c1-9-8-10(17-19(9)13(14)15)12(21)16-5-3-7-18-6-2-4-11(18)20/h8,13H,2-7H2,1H3,(H,16,21) |
InChI Key |
XKNYRFLPJIWJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C(=O)NCCCN2CCCC2=O |
Origin of Product |
United States |
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